molecular formula C18H24Cl5N3OS B15044704 N-(2,2,2-Trichloro-1-(3-(2,4-dichlorophenyl)thioureido)ethyl)nonanamide

N-(2,2,2-Trichloro-1-(3-(2,4-dichlorophenyl)thioureido)ethyl)nonanamide

Cat. No.: B15044704
M. Wt: 507.7 g/mol
InChI Key: LMIUIOAJBZFGOF-UHFFFAOYSA-N
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Description

N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)NONANAMIDE is a complex organic compound characterized by the presence of multiple chlorine atoms and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)NONANAMIDE typically involves the reaction of 2,4-dichloroaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with nonanoyl chloride in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)NONANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)NONANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)NONANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)NONANAMIDE is unique due to its specific combination of chlorine atoms and the carbamothioyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H24Cl5N3OS

Molecular Weight

507.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]nonanamide

InChI

InChI=1S/C18H24Cl5N3OS/c1-2-3-4-5-6-7-8-15(27)25-16(18(21,22)23)26-17(28)24-14-10-9-12(19)11-13(14)20/h9-11,16H,2-8H2,1H3,(H,25,27)(H2,24,26,28)

InChI Key

LMIUIOAJBZFGOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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